2-(2-Bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- is a cyclic ether derivative with a dioxolane ring. This compound is used as a building block in organic synthesis and the polymer industry . It has unique properties due to the presence of bromine, fluorine, and methoxy groups on the phenyl ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- involves several steps. One common method is the copper-catalyzed borylation of 2-(2-bromoethyl)-1,3-dioxolane with bis(pinacolato)diboron, followed by treatment with potassium bifluoride . This method provides a key organotrifluoroborate reagent, which can be further utilized in various synthetic applications.
Chemical Reactions Analysis
1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the organotrifluoroborate reagent formed from the compound is coupled with various aryl halides.
Scientific Research Applications
1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, which can be further studied for their biological properties.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- involves its participation in various chemical reactions. In Suzuki-Miyaura coupling reactions, for example, the compound undergoes oxidative addition with palladium, followed by transmetalation with the organotrifluoroborate reagent, and finally reductive elimination to form the desired product . The presence of bromine, fluorine, and methoxy groups on the phenyl ring influences the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- can be compared with other similar compounds, such as:
2-(2-Bromoethyl)-1,3-dioxolane: This compound is also a cyclic ether derivative with a dioxolane ring and is used as a building block in organic synthesis.
1,3-Dioxolane, 2-bromo-: Another similar compound with a bromine atom on the dioxolane ring, used in various synthetic applications.
The uniqueness of 1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- lies in the presence of multiple functional groups (bromine, fluorine, and methoxy) on the phenyl ring, which enhances its reactivity and versatility in chemical synthesis.
Properties
Molecular Formula |
C10H10BrFO3 |
---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
2-(2-bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H10BrFO3/c1-13-9-4-6(7(11)5-8(9)12)10-14-2-3-15-10/h4-5,10H,2-3H2,1H3 |
InChI Key |
XSEGAULXRHEEQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2OCCO2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.